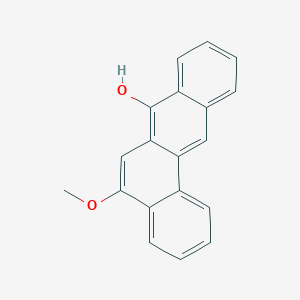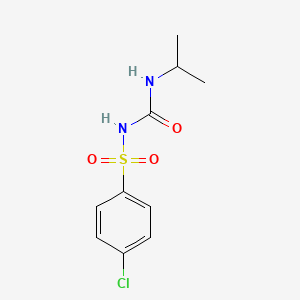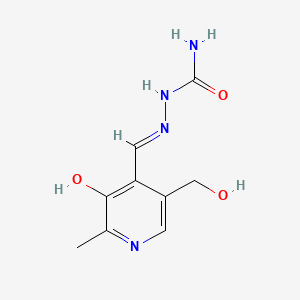![molecular formula C22H26N2O3 B14744938 N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide CAS No. 5213-85-4](/img/structure/B14744938.png)
N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a pyrrolidine ring, and a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthalene derivative, followed by the introduction of the pyrrolidine ring and the cyclohexyl group. The final step involves the acylation reaction to introduce the acetamide group.
Preparation of Naphthalene Derivative: The naphthalene derivative can be synthesized through Friedel-Crafts acylation, using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the naphthalene derivative is replaced by the pyrrolidine moiety.
Cyclohexyl Group Addition: The cyclohexyl group can be added through a Grignard reaction, where a cyclohexyl magnesium bromide reacts with the naphthalene derivative.
Acylation Reaction: The final step involves the acylation of the compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industrial Applications: The compound may have applications in the development of new catalysts or as a precursor for other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrrolidine ring and naphthalene moiety may play key roles in the binding interactions, while the cyclohexyl group may influence the compound’s overall conformation and stability.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclohexyl-N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)acetamide: A closely related compound with similar structural features.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry.
Naphthalene Derivatives: Compounds containing the naphthalene moiety, which are used in various chemical and industrial applications.
Uniqueness
N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide is unique due to its combination of structural features, which may confer specific reactivity and binding properties. The presence of the cyclohexyl group, pyrrolidine ring, and naphthalene moiety in a single molecule provides a versatile scaffold for further chemical modifications and applications.
Propiedades
Número CAS |
5213-85-4 |
|---|---|
Fórmula molecular |
C22H26N2O3 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C22H26N2O3/c1-15(25)24(16-9-3-2-4-10-16)20-19(23-13-7-8-14-23)21(26)17-11-5-6-12-18(17)22(20)27/h5-6,11-12,16H,2-4,7-10,13-14H2,1H3 |
Clave InChI |
MUPVAZSWSSHJCT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1CCCCC1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



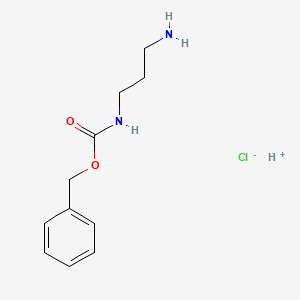
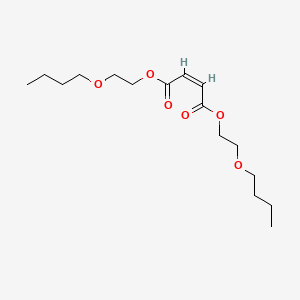
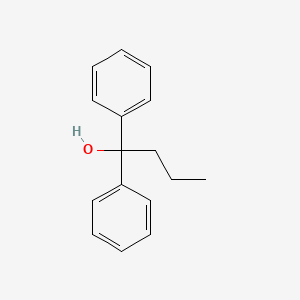

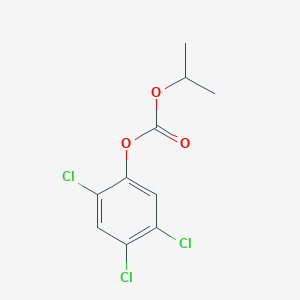
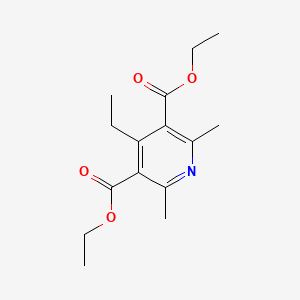
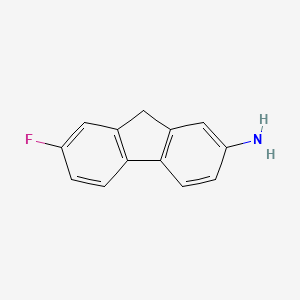
![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)

![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)
